molecular formula C20H22N2O4 B5178175 3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B5178175
M. Wt: 354.4 g/mol
InChI Key: MKPBNKJSPQNLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core linked to an ethoxyphenoxy group through an ethoxyethyl chain. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-ethoxyphenol, which is then reacted with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is further reacted with 2-chloroethyl ethyl ether to yield 2-[2-(4-ethoxyphenoxy)ethoxy]ethyl chloride. Finally, this compound is condensed with 4-quinazolinone under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The ethoxyphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 2,3-dihydroquinazolin-4-one derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and coatings.

Mechanism of Action

The mechanism of action of 3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]quinazolin-4-one
  • 3-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one
  • 3-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one

Uniqueness

3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to its specific ethoxyphenoxy group, which imparts distinct chemical and biological properties. This compound has shown higher efficacy in certain biological assays compared to its analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-25-16-7-9-17(10-8-16)26-14-13-24-12-11-22-15-21-19-6-4-3-5-18(19)20(22)23/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPBNKJSPQNLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.